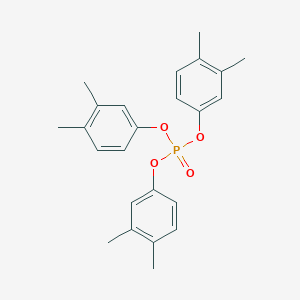
Tris(3,4-dimethylphenyl) phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(3,4-dimethylphenyl) phosphate, also known as this compound, is a useful research compound. Its molecular formula is C24H27O4P and its molecular weight is 410.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sol in benzene; slightly soluble in ethanol and hexane. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66431. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agrochemical Applications
Adjuvant in Agrochemical Formulations
TDMP is utilized as an adjuvant in agrochemical formulations. Adjuvants are substances that enhance the efficacy of active ingredients in pesticides and herbicides. Specifically, TDMP has been shown to improve the biological activity of insecticides such as malathion against resistant houseflies and mosquitoes .
Case Study: Efficacy with Insecticides
A study demonstrated that TDMP acts synergistically with malathion, enhancing its effectiveness against resistant insect populations. This synergy is crucial for developing more effective pest control strategies, particularly in agricultural settings where resistance to conventional insecticides poses a significant challenge .
Flame Retardant Applications
Role in Flame Retardant Formulations
TDMP is also employed as a flame retardant in various materials. Its properties make it suitable for use in plastics, textiles, and coatings, providing enhanced fire resistance while maintaining material integrity .
Environmental Considerations
Research indicates that TDMP's use as a flame retardant raises concerns regarding environmental persistence and bioaccumulation. It is classified as a persistent, bioaccumulative, and toxic (PBT) substance due to its high bioconcentration factor in aquatic organisms . Regulatory assessments emphasize the need for careful management of its use to mitigate potential environmental impacts.
Industrial Applications
Use in Hydraulic Fluids
TDMP is incorporated into hydraulic fluids due to its lubricating properties and stability under high temperatures. The compound's chemical structure allows it to function effectively in demanding industrial environments .
Case Study: Performance Evaluation
In industrial settings, hydraulic fluids containing TDMP have been evaluated for their performance under extreme conditions. Results indicate that these fluids maintain their viscosity and lubricating properties even at elevated temperatures, making them suitable for various applications in machinery and heavy equipment .
Toxicological Studies
Health Implications
Research into the toxicological effects of TDMP has revealed potential endocrine-disrupting properties. Studies have shown that exposure to TDMP can lead to developmental impairments in animal models, particularly affecting reproductive health . These findings underscore the importance of assessing the safety of TDMP in consumer products and industrial applications.
Comparative Analysis of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Agrochemicals | Adjuvant for insecticides | Enhances efficacy against resistant pests |
| Flame Retardants | Used in plastics and textiles | Concerns over environmental persistence |
| Industrial Fluids | Component in hydraulic fluids | Maintains performance under high temperatures |
| Toxicology | Potential endocrine disruptor | Affects reproductive health in animal studies |
Propiedades
Número CAS |
3862-11-1 |
|---|---|
Fórmula molecular |
C24H27O4P |
Peso molecular |
410.4 g/mol |
Nombre IUPAC |
tris(3,4-dimethylphenyl) phosphate |
InChI |
InChI=1S/C24H27O4P/c1-16-7-10-22(13-19(16)4)26-29(25,27-23-11-8-17(2)20(5)14-23)28-24-12-9-18(3)21(6)15-24/h7-15H,1-6H3 |
Clave InChI |
BCTKCHOESSAGCN-UHFFFAOYSA-N |
Impurezas |
Tri-o-cresyl phosphate and other o-cresyl-components /TXP formulations/ |
SMILES |
CC1=C(C=C(C=C1)OP(=O)(OC2=CC(=C(C=C2)C)C)OC3=CC(=C(C=C3)C)C)C |
SMILES canónico |
CC1=C(C=C(C=C1)OP(=O)(OC2=CC(=C(C=C2)C)C)OC3=CC(=C(C=C3)C)C)C |
Punto de ebullición |
260-263 °C @ 7 mm Hg |
Color/Form |
Wax |
melting_point |
72.0 °C 72 °C |
Key on ui other cas no. |
3862-11-1 |
Pictogramas |
Irritant |
Solubilidad |
Sol in benzene; slightly soluble in ethanol and hexane |
Sinónimos |
Tri-3,4-xylyl Phosphate; Tris(3,4-dimethylphenyl) Phosphate; 3,4-Xylyl Phosphate; NSC 66431; Tri-3,4-xylenyl Phosphate; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















